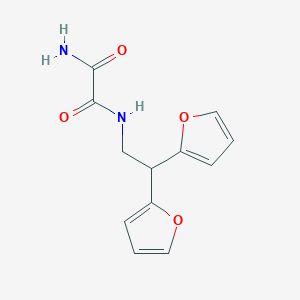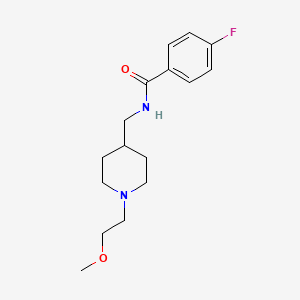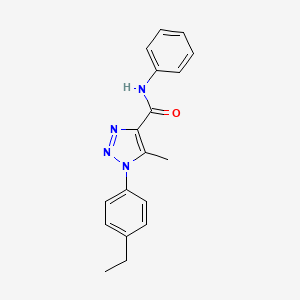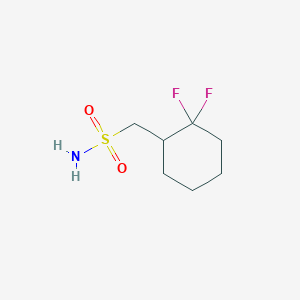
N1-(2,2-di(furan-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2,2-di(furan-2-yl)ethyl)oxalamide” is likely an organic compound containing furan rings and an oxalamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxalamide is a functional group containing a carbonyl (C=O), amine (NH2), and ether (R-O-R’) groups .
Molecular Structure Analysis
The molecular structure would consist of two furan rings attached to an ethyl chain, which is in turn attached to an oxalamide group. The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The furan rings might undergo electrophilic substitution or addition reactions, while the oxalamide group could participate in various condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with furan rings are often aromatic and relatively stable. The oxalamide group might confer some degree of polarity to the compound, affecting its solubility and reactivity .Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus. These agents could combat microbial resistance, a global health concern. By understanding the structural variations and synthetic methods for furan derivatives, scientists aim to create more effective and secure antimicrobial agents .
Epoxy Resins
In materials science, furan derivatives find applications in epoxy resins. Researchers have synthesized epoxy monomers crosslinked by diamines, resulting in improved material properties. These resins exhibit desirable characteristics such as mechanical strength, chemical resistance, and thermal stability .
Sustainable Development
Furan plays a pivotal role in sustainable development. Derived from furfural (obtained from biomass feedstock), furan is an environmentally friendly material. It contributes to the production of pharmaceuticals, resins, agrochemicals, and lacquers, aligning with the global shift toward greener alternatives .
Anti-Ulcer Properties
Furan compounds, including N1-(2,2-di(furan-2-yl)ethyl)oxalamide, exhibit anti-ulcer effects. Researchers have explored their potential in treating gastric ulcers, highlighting their gastroprotective properties .
Other Therapeutic Benefits
Beyond antibacterial and anti-ulcer properties, furan derivatives offer a plethora of therapeutic advantages. These include diuretic, muscle relaxant, anti-protozoal, anti-inflammatory, analgesic, antidepressant, and anticancer effects. The diverse pharmacological potential of furan compounds continues to inspire research .
Chemical Synthesis and Reactivity
Organic chemists study the synthesis of furan derivatives and their structural reactions. The unique reactivity of furan within the heterocyclic aromatic series provides a rich field for exploration. Researchers investigate various methods to create furan-containing compounds, expanding the toolbox for drug discovery and materials science .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N'-[2,2-bis(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWMVUBUZLDNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2828111.png)




![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)
![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)
![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)

![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2828134.png)